

An In-Depth Technical Guide to 1-Fluoro-3-iodobenzene

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Compound of Interest

Compound Name: **1-Fluoro-3-iodobenzene**

Cat. No.: **B1666204**

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This guide provides a comprehensive technical overview of **1-fluoro-3-iodobenzene**, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize halogenated aromatic compounds in their synthetic strategies.

Introduction: The Strategic Value of 1-Fluoro-3-iodobenzene

1-Fluoro-3-iodobenzene (m-fluoroiodobenzene) is a disubstituted aromatic compound featuring two different halogen atoms, fluorine and iodine, at the meta position. This unique structural arrangement offers orthogonal reactivity, making it a highly versatile intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the properties of the final product, such as metabolic stability and binding affinity in pharmaceutical applications. The carbon-iodine bond, being the weakest among carbon-halogen bonds, provides a reactive site for various cross-coupling reactions.

Section 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis, purification, and storage. The key properties of **1-fluoro-3-iodobenzene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ FI	[1][2][3]
Molecular Weight	222.00 g/mol	[1][3]
CAS Number	1121-86-4	[1][3]
Appearance	Clear yellow or pink liquid	[2][4]
Melting Point	-42 °C	[2][5]
Boiling Point	77-78 °C at 19 mmHg	[2][4]
Density	1.89 g/mL at 25 °C	[4][6]
Refractive Index	n _{20/D} 1.584	[2][4]
Solubility	Insoluble in water, soluble in common organic solvents.	
Sensitivity	Light sensitive	[6][7]

Section 2: Synthesis of 1-Fluoro-3-iodobenzene

A common and reliable method for the laboratory-scale synthesis of **1-fluoro-3-iodobenzene** is through a Sandmeyer-type reaction starting from 3-fluoroaniline. This process involves two key transformations: diazotization of the primary amine followed by substitution with iodide.

Causality of Experimental Choices:

- **Diazotization:** The reaction of 3-fluoroaniline with nitrous acid (generated *in situ* from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0 °C) forms a relatively unstable diazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.
- **Iodide Substitution:** The subsequent introduction of potassium iodide to the diazonium salt solution facilitates the displacement of the diazonium group (N₂) by an iodide ion. The nitrogen gas evolved drives the reaction to completion.

Detailed Experimental Protocol: Synthesis from 3-Fluoroaniline[4]

- Preparation: Dissolve 3-fluoroaniline (10 g, 90.09 mmol) in 32% sulfuric acid (179 g). Cool the solution to 0 °C in an ice bath with continuous stirring.
- Diazotization: Slowly add a pre-cooled aqueous solution (20 mL) of sodium nitrite (6.4 g, 92.75 mmol) dropwise to the aniline solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 1 hour at 0 °C.
- Iodination: To the diazonium salt solution, add a pre-cooled aqueous solution (30 mL) of potassium iodide (22.4 g, 134.94 mmol) dropwise, ensuring the temperature remains at 0 °C. Continue stirring for an additional hour at 0 °C.
- Work-up and Extraction: Once the reaction is complete, extract the aqueous phase with ethyl acetate (2 x 250 mL).
- Washing: Combine the organic layers and wash sequentially with water (5 x 200 mL) and 10% sodium bisulfite solution (3 x 200 mL) to remove any residual iodine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4) and concentrate under reduced pressure to yield **1-fluoro-3-iodobenzene**.

Section 3: Key Applications in Synthetic Chemistry

The differential reactivity of the C-I and C-F bonds makes **1-fluoro-3-iodobenzene** a valuable precursor in various transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive in oxidative addition to low-valent metal centers (e.g., Pd(0)) than the robust C-F bond. This selectivity allows for the sequential functionalization of the aromatic ring.

Common Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

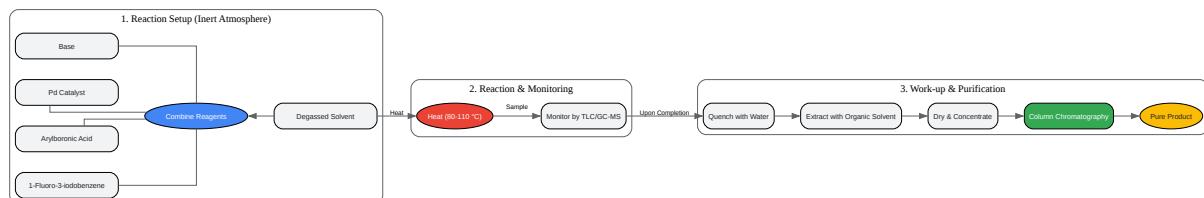
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Heck Coupling: Reaction with alkenes to form C-C bonds.

These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.^[8] For instance, 3-fluoroiodobenzene has been utilized in the preparation of intermediates for substituted benzo[b]thiophene-2-carboxamidines and participates in palladium-catalyzed hydroarylation reactions.^{[4][6]}

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **1-fluoro-3-iodobenzene** with a generic arylboronic acid.

- Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **1-fluoro-3-iodobenzene** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
- Quenching and Extraction: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 4: Safety and Handling

As a hazardous chemical, proper handling of **1-fluoro-3-iodobenzene** is crucial. Always consult the latest Safety Data Sheet (SDS) before use.

- Hazards: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][9]
- Precautionary Measures:
 - Wash hands and exposed skin thoroughly after handling.[2][9]
 - Wear protective gloves, clothing, eye, and face protection.[2]
 - Use only outdoors or in a well-ventilated area.[2][9]
 - Keep away from heat, sparks, open flames, and hot surfaces.[9]

- Store in a cool, dry, well-ventilated place in a tightly closed container, protected from light.
[2][9]
- First Aid:
 - If on skin: Wash with plenty of soap and water.[9]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[2][9]

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